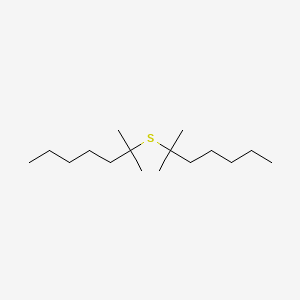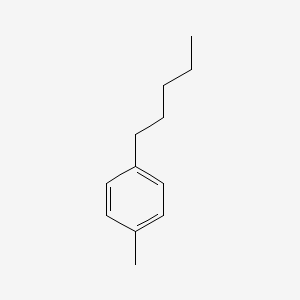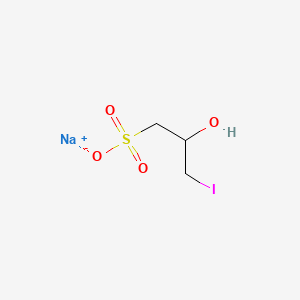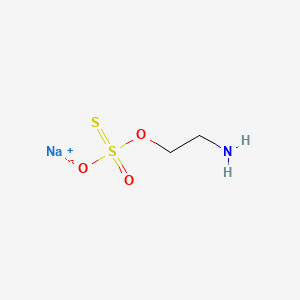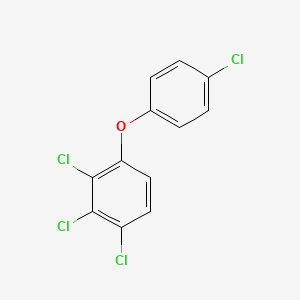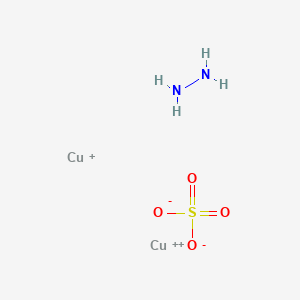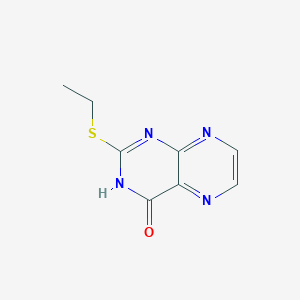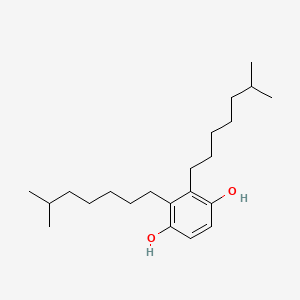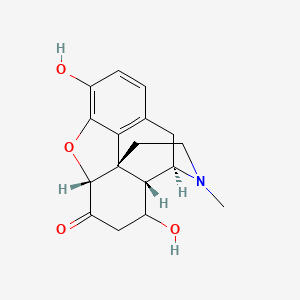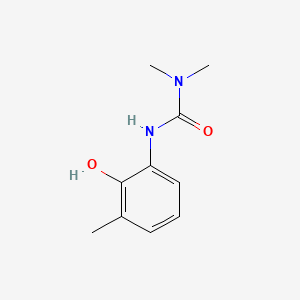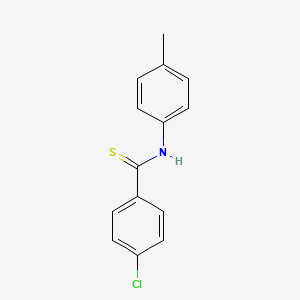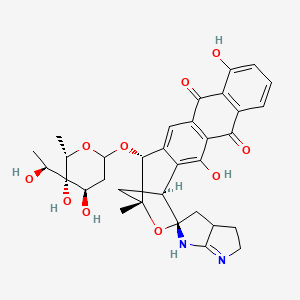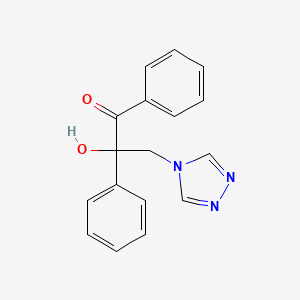
1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)- is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, diphenyl groups, and a triazole ring
Métodos De Preparación
The synthesis of 1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of Diphenyl Groups: The diphenyl groups are introduced through Friedel-Crafts acylation reactions, where benzene reacts with acyl chlorides in the presence of a Lewis acid catalyst.
Hydroxylation: The hydroxy group is introduced via oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, the triazole ring may interact with cytochrome P450 enzymes, affecting their catalytic activity. The diphenyl groups can enhance the compound’s binding affinity to hydrophobic pockets in proteins, leading to increased potency.
Comparación Con Compuestos Similares
1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)- can be compared with other similar compounds, such as:
2-Propanone, 1-hydroxy-: A simpler compound with a hydroxy group and a propanone backbone, lacking the diphenyl and triazole groups.
1,3-Diphenyl-2-propanone: Contains diphenyl groups and a propanone backbone but lacks the hydroxy and triazole groups.
2,3-Dihydroxy-1,3-diphenyl-1-propanone: Features additional hydroxy groups and a similar diphenyl-propanone structure but lacks the triazole ring.
The uniqueness of 1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
107659-28-9 |
|---|---|
Fórmula molecular |
C17H15N3O2 |
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
2-hydroxy-1,2-diphenyl-3-(1,2,4-triazol-4-yl)propan-1-one |
InChI |
InChI=1S/C17H15N3O2/c21-16(14-7-3-1-4-8-14)17(22,11-20-12-18-19-13-20)15-9-5-2-6-10-15/h1-10,12-13,22H,11H2 |
Clave InChI |
CUTFFXFSISUXBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(CN2C=NN=C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


